3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride
Overview
Description
3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.749. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride involves several steps. One common synthetic route includes the cyclopropanation of a suitable phenyl precursor followed by amination and subsequent phenol formation. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The phenolic and amine groups in the compound make it susceptible to substitution reactions, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride can be compared with other similar compounds, such as:
(2-Aminocyclopropyl)phenyl derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Phenolic compounds: Compounds with phenolic groups often have similar chemical reactivity and can undergo similar types of reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[4-(2-aminocyclopropyl)phenyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVCAMIPTMRRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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